![molecular formula C10H7N3OS2 B3000162 2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 1273577-58-4](/img/structure/B3000162.png)

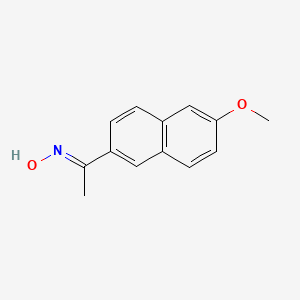

2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

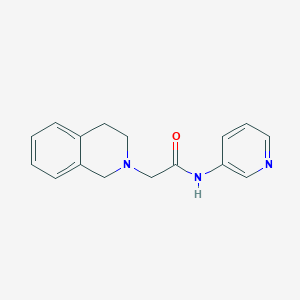

“2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a heterocyclic compound . It is characterized by the presence of pyrido, thieno, and pyrimidin rings in its structure .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines were refluxed with various amines to obtain the relevant pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-8-amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .

Molecular Structure Analysis

The molecular structure of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of pyrido, thieno, and pyrimidin rings . The docking analysis of the most active compounds was also performed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-(Methylthio)pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” include refluxing the 8-chloro derivatives of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines with various amines . This is followed by the cyclization of some amines under the action of phosphorus oxychloride .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound has been synthesized and evaluated for its antioxidant activity . The results revealed that some pyrido-triazolopyrimidines showed good activity as antioxidant agents .

Antitumor Activity

The compound has shown pronounced antitumor activity . The biological tests evidenced that some of them showed pronounced antitumor activity .

Cancer Cell Growth Inhibitors

Pyrimidopyrimidines, a class of compounds to which our compound belongs, are used as cancer cell growth inhibitors .

Antidiabetic Agents

These compounds have also been used as antidiabetic agents .

Angiogenesis Inhibitors

They have been used as angiogenesis inhibitors, which prevent the growth of new blood vessels, a process that can lead to the growth and spread of cancer .

Antihypertensive Agents

These compounds have been used as antihypertensive agents, which are medications that lower blood pressure .

Anti-inflammatory Agents

They have been used as anti-inflammatory agents, which reduce inflammation and can help treat conditions like arthritis .

Hepatoprotective Agents

These compounds have been used as hepatoprotective agents, which protect the liver from damage .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS2/c1-15-10-12-6-5-3-2-4-11-9(5)16-7(6)8(14)13-10/h2-4H,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMDCEVVAUBQHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C(=O)N1)SC3=C2C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,6-Dioxopiperidin-3-yl)-4-[2-[2-[2-[2-(3-hydroxypropoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione](/img/structure/B3000079.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3000081.png)

![Ethyl 2-[(1-methyltriazole-4-carbonyl)amino]acetate](/img/structure/B3000086.png)

![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)

![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)

![2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B3000100.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B3000102.png)